molecular formula C18H27N3O5 B2829966 Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate CAS No. 1904342-46-6

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate

Cat. No.: B2829966
CAS No.: 1904342-46-6
M. Wt: 365.43
InChI Key: ADSFXXCFSSJCNE-UHFFFAOYSA-N
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Description

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and an isonicotinamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps:

    Formation of the Tetrahydrofuran Derivative: The initial step involves the preparation of the tetrahydrofuran-3-yl derivative through a ring-opening reaction of tetrahydrofuran.

    Coupling with Isonicotinic Acid: The tetrahydrofuran derivative is then coupled with isonicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Propyl Linker: The resulting intermediate is then reacted with a propyl linker, typically through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isonicotinamido moiety, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Reduced amides or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The isonicotinamido moiety can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydrofuran ring can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)benzamido)propyl)carbamate: Similar structure but with a benzamido group instead of isonicotinamido.

    Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)pyridyl)propyl)carbamate: Similar structure but with a pyridyl group.

Uniqueness

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is unique due to the presence of the isonicotinamido moiety, which can confer specific biological activities and binding properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[3-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)25-14-6-10-24-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSFXXCFSSJCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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